Oxycinchophen

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

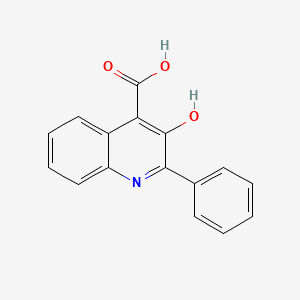

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-13(16(19)20)11-8-4-5-9-12(11)17-14(15)10-6-2-1-3-7-10/h1-9,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPRFLSJBSXESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057750 | |

| Record name | Oxycinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-89-2 | |

| Record name | Sintofene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxycinchophen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxycinchophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxycinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxycinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxycinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxycinchophen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCINCHOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK6392GD5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxycinchophen in Rheumatology: A Historical and Mechanistic Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxycinchophen, a derivative of cinchophen, represents a significant chapter in the early history of rheumatological therapeutics. Introduced in the early 20th century for the management of gout and other rheumatic conditions, its rise and fall offer valuable lessons in drug development, particularly concerning efficacy, toxicity, and the evolution of clinical trial methodology. This technical guide provides a comprehensive overview of the historical use of this compound, its proposed mechanism of action, and the severe hepatotoxicity that led to its eventual withdrawal from clinical practice. While quantitative data from the era of its use is scarce due to the nascent stage of clinical trial design and reporting, this document synthesizes the available qualitative and case-report-based information to provide a thorough understanding for researchers and drug development professionals.

Introduction: The Dawn of Synthetic Anti-Rheumatic Therapies

Cinchophen, the parent compound of this compound, was first synthesized in 1887 and introduced for the treatment of gout in 1908.[1] At the time, therapeutic options for rheumatic diseases were limited, and the introduction of a synthetic compound that appeared to effectively manage the painful symptoms of gout was a significant advancement. This compound, a hydroxylated metabolite of cinchophen, was also used, with the belief that it might offer a better therapeutic profile. These compounds were widely prescribed for several decades for conditions such as gout and various forms of arthritis.[2]

Mechanism of Action: A Uricosuric Effect

The primary therapeutic benefit of this compound and cinchophen in the context of gout was attributed to their uricosuric effect , meaning they increase the excretion of uric acid in the urine.[1][3] This action reduces the concentration of uric acid in the blood, thereby preventing the formation of monosodium urate crystals in the joints, which are the hallmark of gouty arthritis.

While the precise molecular targets were not fully elucidated during the period of their clinical use, modern understanding of renal physiology allows for a retrospective hypothesis on their mechanism. The renal handling of uric acid is a complex process involving several transporters in the proximal tubules of the kidneys. Key transporters involved in urate reabsorption include Urate Transporter 1 (URAT1) and Organic Anion Transporters (OATs) .[3][4] It is plausible that this compound and cinchophen acted as inhibitors of these transporters, thus blocking the reabsorption of uric acid from the renal tubules back into the bloodstream and promoting its excretion.

It has also been postulated that these compounds might have an inhibitory effect on xanthine oxidase , the enzyme responsible for the final two steps in purine metabolism that lead to the production of uric acid. However, the available historical and modern literature lacks specific data, such as IC50 or Ki values, to quantify the inhibitory potency of this compound or cinchophen against xanthine oxidase.

Signaling Pathway: Hypothesized Mechanism of Uricosuric Action

Due to the limited historical data on the specific molecular interactions of this compound, a detailed signaling pathway can only be presented as a generalized and hypothetical model based on the known mechanisms of uricosuric agents.

Historical Clinical Use and Efficacy

This compound and cinchophen were primarily indicated for the treatment of gout and were also used for other rheumatic conditions, likely due to their analgesic and antipyretic properties, which are similar to salicylates.[1]

Data Presentation

A significant challenge in providing a technical guide on the historical use of this compound is the lack of quantitative data from that era. The early 20th century predates the establishment of modern clinical trial methodologies, such as randomized controlled trials (RCTs) and standardized outcome measures.[5] Therefore, data on efficacy is largely qualitative, based on physician observations and case reports. The available literature does not contain structured data that would allow for the creation of meaningful comparative tables on endpoints such as percentage of patient improvement, reduction in joint swelling, or serum uric acid levels.

Table 1: Summary of Historical Clinical Use of Cinchophen/Oxycinchophen (Qualitative)

| Parameter | Description |

|---|---|

| Indications | Gout, Arthritis, Rheumatic Fever |

| Reported Efficacy | Generally described as "effective" or providing "excellent results" in managing symptoms of gout.[1] |

| Dosage Forms | Oral tablets. |

| Dosage Regimens | Historical accounts suggest a practice of maintaining saturation over long periods, though specific, standardized dosages are not well-documented in large patient cohorts. A case report from 1991 mentions a mean dose of 300 mg/day for cinchophen.[6] |

The Shadow of Hepatotoxicity

The most significant aspect of the history of this compound and cinchophen is their association with severe, and often fatal, hepatotoxicity.[7][8] Reports of jaundice and liver damage began to emerge in the 1920s, leading to a growing awareness of the dangers of these drugs.[7]

The liver damage was characterized as toxic hepatitis, with pathological features resembling acute yellow atrophy of the liver.[1] The mechanism of this toxicity is thought to be a hypersensitivity reaction or a metabolic idiosyncrasy, rather than a direct, dose-dependent toxic effect.[6] This unpredictable nature made the drugs particularly dangerous.

Data on Adverse Effects

Similar to efficacy data, quantitative data on the incidence of adverse effects is limited. The available information is primarily from case reports and small case series.

Table 2: Summary of Adverse Effects of Cinchophen/Oxycinchophen (Qualitative and Case-Based)

| Adverse Effect | Description | Incidence/Severity |

|---|---|---|

| Hepatotoxicity | Toxic hepatitis, jaundice, acute yellow atrophy of the liver.[1][7][9] | Reported to have a mortality rate of about 50% in cases of severe hepatotoxicity.[6] |

| Gastrointestinal | Nausea, vomiting, gastrointestinal upset.[1] | Commonly reported side effects. |

| Dermatological | Skin rashes.[1] | Reported as early as 1913. |

A 1927 review of the literature on cinchophen found 47 cases of toxicity, among which 11 patients died from toxic jaundice.[1] A later report highlighted three cases of toxic hepatitis due to cinchophen, with one fatality.[6] These reports, while not providing a statistical incidence rate, underscore the severity and significant risk associated with these drugs.

Experimental Protocols of the Era

The request for detailed experimental protocols for key experiments is hampered by the historical context. The period of cinchophen and this compound's widespread use (early to mid-20th century) was a formative time for clinical research methodology.[5] The rigorous, protocol-driven, multi-center, randomized, and double-blind clinical trials that are standard today were not yet established.[5]

Early clinical investigations were often observational, relying on the astute clinical judgment of physicians. Laboratory monitoring was also in its infancy. For instance, methods to assess liver function were rudimentary compared to modern standards.

Workflow: General Approach to Clinical Investigation in the Early 20th Century

Withdrawal and Legacy

By the 1930s and 1940s, the accumulating evidence of severe and fatal hepatotoxicity led to the decline in the use of cinchophen and this compound in many countries.[2] The story of these drugs serves as a critical historical lesson in pharmacovigilance and the importance of understanding a drug's complete safety profile.

The experience with cinchophen and this compound, along with other historical drug safety crises, contributed to the development of more stringent drug regulations and the evolution of the rigorous clinical trial methodologies that are the bedrock of modern drug development.

Conclusion for the Modern Researcher

For researchers, scientists, and drug development professionals today, the history of this compound in rheumatology offers several key takeaways:

-

The Primacy of Safety: Efficacy, while crucial, cannot be divorced from a thorough understanding and characterization of a drug's safety profile.

-

The Importance of Mechanistic Understanding: A deep understanding of a drug's molecular mechanism of action is essential for predicting both its therapeutic effects and its potential off-target toxicities.

-

The Value of Rigorous Clinical Trials: The evolution from observational studies to randomized controlled trials has been fundamental in our ability to accurately assess the benefit-risk profile of new medicines.

-

Historical Data Limitations: When examining historical pharmaceuticals, it is crucial to recognize the limitations of the available data and to avoid applying modern standards of evidence to a context in which they did not exist.

References

- 1. cdn.mdedge.com [cdn.mdedge.com]

- 2. Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in our understanding of the renal basis of hyperuricemia and the development of novel antihyperuricemic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of Clinical Research: A History Before and Beyond James Lind - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acpjournals.org [acpjournals.org]

- 8. TOXIC HEPATITIS DUE TO CINCHOPHEN: A REPORT OF THREE CASES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Oxycinchophen: A Review of a Bygone Era and Modern Toxicological Insights

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxycinchophen, a derivative of cinchophen, belongs to a class of quinoline carboxylic acid derivatives historically used for their analgesic and uricosuric properties in the treatment of gout and arthritis. However, their clinical use was abandoned due to severe hepatotoxicity. This guide delves into the structure-activity relationships (SAR) of this compound class, with a necessary focus on its predecessor, cinchophen, due to the limited specific data available for this compound itself. The document outlines the synthetic approaches to similar compounds, discusses the structural features influencing biological activity and toxicity, and explores the general mechanisms and experimental approaches relevant to understanding the drug-induced liver injury (DILI) associated with these molecules. The significant gaps in quantitative SAR data for this compound necessitate a broader toxicological perspective to inform future drug design and safety assessment.

Introduction: The Rise and Fall of Cinchophen and its Analogs

Cinchophen, or 2-phenyl-4-quinolinecarboxylic acid, was introduced in the early 20th century for the treatment of gout.[1] Its derivatives, including this compound (3-hydroxy-2-phenylquinoline-4-carboxylic acid), were developed to improve its therapeutic profile.[1] While effective in reducing uric acid levels, the use of these compounds was curtailed by reports of severe liver damage, sometimes leading to fatal outcomes.[1] This toxicity has made the cinchophen scaffold a classic case study in drug-induced liver injury. Understanding the relationship between the chemical structure of these compounds and their biological and toxicological effects is crucial for avoiding similar pitfalls in modern drug discovery.

Synthetic Strategies for Cinchophen Derivatives

The primary synthetic route to the cinchophen scaffold is the Doebner synthesis, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[2] Modifications of these starting materials allow for the generation of a variety of derivatives.

General Synthetic Scheme (Doebner Synthesis):

Caption: General scheme for the Doebner synthesis of cinchophen.

Further modifications can be made to the carboxylic acid group. For instance, conversion to an acid chloride allows for the synthesis of amides and subsequent derivatives like Mannich bases.[3]

Structure-Activity and Structure-Toxicity Relationships

Modifications of the Quinoline Scaffold

Studies on cinchophen analogs have explored the impact of various substitutions on the quinoline and phenyl rings. For instance, the synthesis of cinchophen analogs containing a benzofuran nucleus has been reported to yield compounds with antibacterial activity.[4] The introduction of different substituents on the benzofuran and quinoline moieties influences the potency against various bacterial strains.[4]

Modifications of the Carboxylic Acid Group

The carboxylic acid at the 4-position is a key feature of the cinchophen scaffold. Its conversion to amides and subsequent formation of Mannich bases has been explored to enhance properties like solubility and antimicrobial activity.[3] While these studies provide insights into the chemical tractability of the molecule, they do not offer clear guidance on mitigating hepatotoxicity.

Table 1: Summary of Biological Activities of Cinchophen Derivatives

| Derivative Class | Modification | Reported Biological Activity | Reference |

| Schiff Bases | Formation from cinchophen amine | Antimicrobial | [2] |

| Benzofuran Analogs | Replacement of phenyl with benzofuran | Antibacterial, Antiproliferative | [4] |

| Mannich Bases | Derivatization of the amide | Antimicrobial | [3] |

This table summarizes qualitative findings. Quantitative data for direct comparison is not available in the cited literature.

Hepatotoxicity Considerations

The structural features responsible for the hepatotoxicity of cinchophen and its derivatives are not fully elucidated but are thought to involve metabolic activation to reactive intermediates.[5] A study on the structurally related 2-phenylaminophenylacetic acid (a scaffold for NSAIDs like diclofenac) demonstrated that increased lipophilicity and the presence of halogen substituents can enhance cytotoxicity in liver cell lines, supporting the role of bioactivation in toxicity.[5] It is plausible that similar principles apply to the cinchophen scaffold.

Experimental Protocols for Hepatotoxicity Assessment

While specific protocols for testing this compound analogs are not available, a general workflow for in vitro hepatotoxicity assessment can be outlined. This typically involves a tiered approach, starting with general cytotoxicity assays and progressing to more specific mechanistic studies.

Caption: A generalized workflow for in vitro hepatotoxicity testing.

A variety of in vitro models can be employed, including primary hepatocytes, which are considered the gold standard, as well as immortalized cell lines like HepG2.[6] High-content screening approaches can also be utilized to assess multiple parameters of cytotoxicity simultaneously.[6]

Signaling Pathways in Cinchophen-Induced Liver Injury

The precise signaling pathways disrupted by this compound are not well-documented. However, the general mechanisms of drug-induced liver injury often involve the following key events:

-

Metabolic Activation: The parent drug is metabolized by cytochrome P450 enzymes into reactive electrophilic metabolites.

-

Oxidative Stress: These metabolites can deplete cellular antioxidants like glutathione (GSH) and generate reactive oxygen species (ROS), leading to oxidative stress.

-

Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, leading to a decrease in ATP production and the release of pro-apoptotic factors.

-

Inflammatory Response: Cellular damage can trigger an inflammatory response, further exacerbating liver injury.

The diagram below illustrates a generalized pathway for drug-induced liver injury that is likely relevant to cinchophen and its analogs.

Caption: A putative signaling pathway for this compound-induced hepatotoxicity.

Conclusion and Future Perspectives

The history of this compound and its congeners serves as a stark reminder of the importance of thorough toxicological evaluation in drug development. While specific quantitative SAR data for this compound class is scarce, the available information on related structures suggests that metabolic activation is a key driver of their hepatotoxicity. Future research in this area, should it be undertaken for academic or historical purposes, would benefit from modern computational methods to predict metabolic fate and toxicity, coupled with advanced in vitro models that can more accurately recapitulate human liver physiology. A deeper understanding of the structural determinants of cinchophen-induced liver injury could provide valuable lessons for the design of safer medicines.

References

- 1. Page loading... [guidechem.com]

- 2. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 3. hakon-art.com [hakon-art.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Phenylquinolines: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. Among its diverse derivatives, phenylquinolines have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and development of phenylquinolines, focusing on their synthesis, mechanisms of action, and therapeutic potential across oncology, infectious diseases, and beyond.

Core Synthetic Strategies

The versatile phenylquinoline core can be constructed through several established synthetic methodologies. Two of the most prominent approaches are the Doebner-von Miller reaction and the Friedländer annulation, along with modern variations and novel multi-component reactions.

General Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

A common route to synthesize 2-phenyl-quinoline-4-carboxylic acid, a key intermediate for many biologically active derivatives, is through the Doebner reaction.[1]

Experimental Protocol:

-

Step 1: Schiff Base Formation: An equimolar mixture of an aniline and a benzaldehyde derivative is refluxed in ethanol for one hour to form the corresponding Schiff base.

-

Step 2: Cyclization: Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture, which is then refluxed for 12 hours.

-

Step 3: Work-up: The reaction mixture is poured into ice water, and the resulting solid is filtered. The crude product is then dissolved in an aqueous potassium carbonate solution, filtered, and the filtrate is acidified with hydrochloric acid to precipitate the 2-phenylquinoline-4-carboxylic acid derivative.[1]

Synthesis of 2,4-disubstituted Phenylquinolines

For the synthesis of more complex derivatives, such as 2,4-bis[(substituted-aminomethyl)phenyl]quinolines, a multi-step approach is often employed, starting from substituted anilines.[2]

Experimental Protocol:

-

Step 1: Amido-ester Formation: An appropriate aniline is reacted with dimethyl malonate to yield an amido-ester.

-

Step 2: Intramolecular Cyclization: The amido-ester undergoes intramolecular cyclization in the presence of a Lewis acid like aluminum chloride in a high-boiling solvent such as chlorobenzene to form the quinoline-2,4-dione.

-

Step 3: Chlorination: The dione is then treated with a chlorinating agent like phosphorus oxychloride to yield the 2,4-dichloroquinoline intermediate.

-

Step 4: Suzuki Coupling: The dichloroquinoline is subjected to a Suzuki coupling reaction with an appropriate phenylboronic acid to introduce the phenyl substituents at the 2- and 4-positions.

-

Step 5: Formylation and Reductive Amination: The phenylated quinoline can then undergo further modifications, such as formylation followed by reductive amination with various amines, to introduce diverse side chains.[2]

Therapeutic Applications and Mechanisms of Action

Phenylquinolines have shown significant promise in several therapeutic areas, with distinct mechanisms of action.

Anticancer Activity

A major focus of phenylquinoline research has been in oncology, where they have demonstrated efficacy through multiple mechanisms.

Certain phenylquinoline derivatives have been identified as potent stabilizers of G-quadruplex (G4) structures.[3] These are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions.[3] Stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality, and can also modulate the expression of key oncogenes like c-MYC.[3]

Another avenue of anticancer activity for phenylquinolines is the inhibition of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, phenylquinoline derivatives can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4]

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex [bibbase.org]

- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Role of Oxycinchophen in Purine Metabolism: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxycinchophen, a derivative of cinchophen, was historically employed as an antirheumatic and antigout agent. Its therapeutic application in gout suggested a potential interaction with the purine metabolism pathway, a critical process in the synthesis and degradation of purines, culminating in the production of uric acid. Dysregulation of this pathway is a hallmark of hyperuricemia and gout. This technical guide delves into the available scientific literature to elucidate the molecular targets of this compound, with a specific focus on its role in purine metabolism. While historical use points towards a mechanism related to uric acid level modulation, contemporary evidence suggests its primary interactions may lie outside the canonical purine synthesis and degradation enzymes. This paper will provide a comprehensive overview of the purine metabolism pathway, the historical context of this compound's use, its established molecular interactions, and a critical assessment of its purported effects on purine metabolism, thereby clarifying its pharmacological profile for the scientific community.

The Purine Metabolism Pathway: A Cornerstone of Cellular Function and a Target for Gout Therapy

Purine metabolism is a fundamental biochemical pathway responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential components of nucleic acids, energy carriers (ATP, GTP), and signaling molecules. The pathway can be broadly divided into three main parts: the de novo synthesis pathway, the salvage pathway, and the catabolic pathway.

-

De Novo Synthesis: This pathway synthesizes purine nucleotides from simpler precursors, such as amino acids, bicarbonate, and formate. A key intermediate in this pathway is inosine monophosphate (IMP), which can be subsequently converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). A rate-limiting enzyme in the synthesis of GMP from IMP is inosine monophosphate dehydrogenase (IMPDH) .

-

Salvage Pathway: This pathway recycles purine bases from the degradation of nucleic acids back into nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key player in this process, converting hypoxanthine and guanine to IMP and GMP, respectively.

-

Catabolic Pathway: This pathway degrades purine nucleotides to uric acid for excretion. A pivotal enzyme in this pathway is xanthine oxidase , which catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[1] Overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2][3]

Given their central role in uric acid production, xanthine oxidase and IMPDH are major therapeutic targets for the management of gout and other conditions associated with disordered purine metabolism.

This compound: Historical Application in Gout and Its Pharmacological Profile

This compound was introduced for the treatment of gout and rheumatic conditions in the early 20th century.[4][5] Its use was predicated on its ability to lower serum uric acid levels. However, its clinical application was eventually abandoned due to severe hepatotoxicity.[4][6][7]

While historical literature and some databases refer to this compound as a "uricosuric" agent, indicating that it promotes the excretion of uric acid in the urine, detailed molecular studies on its mechanism of action are scarce.[8] Uricosuric drugs typically act on urate transporters in the proximal tubules of the kidneys.[9][10][11] Key transporters involved in urate reabsorption and secretion include URAT1 (urate transporter 1), GLUT9 (glucose transporter 9), and ABCG2 (ATP-binding cassette super-family G member 2).[10][11][12] Inhibition of reabsorptive transporters like URAT1 leads to increased uric acid in the urine and lower levels in the blood.

Crucially, a thorough review of the scientific literature reveals a lack of substantial evidence that this compound directly inhibits key enzymes of the purine metabolism pathway such as xanthine oxidase or IMPDH. In fact, some drug databases categorize it under "Preparations with no effect on uric acid metabolism," which contradicts its historical use but highlights the ambiguity surrounding its precise mechanism.[13]

The most concretely identified molecular target for this compound is dihydroorotate dehydrogenase (quinone) , an enzyme involved in the de novo synthesis of pyrimidines , not purines. This finding further distances this compound's primary mechanism of action from direct intervention in the purine metabolism pathway.

The following table summarizes the known pharmacological properties of this compound:

| Property | Description |

| Drug Class | Antirheumatic, Antigout (historical), Uricosuric (proposed) |

| Chemical Class | Phenylquinoline |

| Primary Use (historical) | Gout, Rheumatic diseases[4][5] |

| Established Molecular Target | Dihydroorotate dehydrogenase (quinone) (in pyrimidine synthesis) |

| Proposed Mechanism in Gout | Uricosuric agent (increases renal excretion of uric acid)[8] |

| Adverse Effects | Severe hepatotoxicity[4][6][7] |

| Current Status | Obsolete due to toxicity |

Methodologies for Assessing Purine Metabolism Enzyme Inhibition

While no specific experimental protocols for this compound's effect on purine metabolism enzymes are available due to the lack of research in this area, a standard method for screening inhibitors of a key enzyme in this pathway, xanthine oxidase, is the spectrophotometric assay.

Protocol: In Vitro Xanthine Oxidase Inhibitory Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase. The enzyme catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by measuring the increase in absorbance at 295 nm, which is characteristic of uric acid formation.

-

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol (positive control)

-

UV-Vis spectrophotometer and cuvettes

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer and a solution of xanthine.

-

Add the test compound at various concentrations to the cuvettes. A control cuvette with solvent only and a positive control with allopurinol should also be prepared.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding a solution of xanthine oxidase to the cuvette.

-

Immediately start monitoring the change in absorbance at 295 nm over a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Visualizing Purine Metabolism and Uricosuric Action

To provide a clear visual context, the following diagrams illustrate the purine metabolism pathway and the mechanism of uricosuric agents.

Caption: The Purine Metabolism Pathway highlighting key enzymes.

Caption: Proposed mechanism of uricosuric agents in the kidney.

Conclusion

While this compound was historically utilized in the management of gout, a condition intrinsically linked to purine metabolism, there is a notable absence of scientific evidence to support its action through the direct inhibition of key purine synthesis or catabolism enzymes like IMPDH or xanthine oxidase. The available, albeit limited, information suggests that this compound's therapeutic effect in gout was likely due to a uricosuric mechanism, promoting the renal excretion of uric acid. Its only well-documented molecular target, dihydroorotate dehydrogenase, is involved in pyrimidine, not purine, synthesis. The severe hepatotoxicity associated with this compound ultimately led to its discontinuation in clinical practice. For modern drug development efforts targeting hyperuricemia and gout, the focus remains on well-characterized molecular targets within the purine metabolism pathway, such as xanthine oxidase, and on urate transporters in the kidney, with a strong emphasis on safety and specificity.

References

- 1. ClinPGx [clinpgx.org]

- 2. History of Treatments Used to Treat Gout and Hyperuricemia – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. mdpi.com [mdpi.com]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. acpjournals.org [acpjournals.org]

- 6. TOXIC HEPATITIS DUE TO CINCHOPHEN: A REPORT OF THREE CASES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]

- 8. Uricosuric - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urate Transporters in the Kidney: What Clinicians Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]

- 13. go.drugbank.com [go.drugbank.com]

Oxycinchophen: A Review of Early Clinical & Toxicological Data

Disclaimer: This document provides a summary of available historical data on oxycinchophen. Formal early clinical trial data, as understood in modern pharmaceutical development, is not publicly available for this compound. This compound was withdrawn from the market due to significant safety concerns, primarily severe hepatotoxicity.

Introduction

This compound, a derivative of cinchophen, was historically used for the treatment of gout and as an analgesic. Cinchophen, first synthesized in 1887 and introduced into therapy in 1908, was recognized for its ability to increase the excretion of uric acid.[1] However, reports of severe and often fatal liver damage associated with its use began to emerge in the 1920s, leading to the eventual withdrawal of both cinchophen and its derivatives, including this compound, from the market. This whitepaper synthesizes the limited available information regarding the early use and toxicological profile of this compound, with a focus on presenting the data in a structured format for researchers and drug development professionals.

Quantitative Data Summary

Due to the historical context of this compound's use, structured clinical trial data with detailed quantitative outcomes are not available. The following table summarizes qualitative and semi-quantitative data extracted from historical case reports and reviews on cinchophen and its derivatives.

| Parameter | Observation | Source |

| Indication | Gout, Arthritis, Analgesia | [1] |

| Therapeutic Action | Promotes the excretion of uric acid | [1] |

| Adverse Events | Toxic hepatitis, Jaundice, Acute yellow atrophy of the liver, Skin rashes, Gastrointestinal upset | [1][2] |

| Reported Outcomes | Multiple fatalities reported due to toxic jaundice and liver atrophy | [1][2] |

Experimental Protocols

Detailed experimental protocols from early evaluations of this compound are not documented in the available literature. The primary "data" comes from case reports of patients who were administered the drug for therapeutic purposes.

Proposed Mechanism of Toxicity

The precise signaling pathways of this compound-induced hepatotoxicity have not been fully elucidated. However, the mechanism is believed to be similar to that of other drugs causing idiosyncratic drug-induced liver injury (DILI). The prevailing hypotheses, based on general DILI mechanisms, involve metabolic activation and immune-mediated responses.

A proposed general pathway for cinchophen-induced liver injury is illustrated below. It is important to note that this is a generalized representation of DILI and not a pathway specifically validated for this compound.

Caption: Proposed general mechanism of cinchophen-induced hepatotoxicity.

Conclusion

The history of this compound serves as a critical case study in drug-induced toxicity. The absence of rigorous early clinical trial data and the subsequent emergence of severe adverse events highlight the importance of modern, structured drug development processes. While the specific molecular mechanisms of this compound toxicity remain to be fully defined, the available historical evidence strongly points to a profile of severe, idiosyncratic hepatotoxicity, likely mediated by metabolic activation and subsequent immune responses. Future research in drug-induced liver injury may further clarify the pathways involved in the toxicity of cinchophen and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Inducing Experimental Hyperuricemia in Mice Using Oxycinchophen (Potassium Oxonate)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing hyperuricemia in mice using oxycinchophen, a potent uricase inhibitor. This model is crucial for studying the pathophysiology of hyperuricemia and gout, as well as for the preclinical evaluation of novel therapeutic agents.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for gout, kidney disease, and cardiovascular complications.[1] In humans and higher primates, the absence of a functional uricase enzyme, which metabolizes uric acid into the more soluble allantoin, contributes to a predisposition for hyperuricemia.[2] Rodents, however, possess active uricase, resulting in low basal levels of serum uric acid.[3]

To overcome this physiological difference and establish a relevant animal model, uricase inhibitors like this compound (potassium oxonate) are employed.[2][4] Potassium oxonate competitively inhibits uricase, leading to an accumulation of uric acid and subsequent hyperuricemia.[2][4] This model can be further enhanced by co-administration of a purine precursor, such as adenine or hypoxanthine, to increase the substrate for uric acid production.[5][6]

Mechanism of Action

The induction of hyperuricemia using potassium oxonate, with or without a purine load, triggers a cascade of pathological events that mimic human hyperuricemia and its complications.

Uric Acid Metabolism and Transport

-

Uricase Inhibition: Potassium oxonate directly inhibits the hepatic enzyme uricase, preventing the breakdown of uric acid into allantoin. This is the primary mechanism for elevating serum uric acid levels in rodents.[2][4]

-

Increased Uric Acid Production: Co-administration of purine precursors like adenine or hypoxanthine provides excess substrate for the enzyme xanthine oxidase (XOD), leading to increased production of uric acid.[6][7]

-

Altered Renal Urate Transport: Hyperuricemia induces changes in the expression of key renal urate transporters. The expression of reabsorptive transporters URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9) is often increased, while the expression of secretory transporters OAT1 (Organic Anion Transporter 1) and ABCG2 (ATP-binding cassette subfamily G member 2) is decreased.[8][9][10] This imbalance further contributes to the retention of uric acid.

Inflammatory Pathways

Elevated uric acid levels can trigger inflammatory responses, particularly in the kidneys.

-

NLRP3 Inflammasome Activation: Uric acid crystals can act as a danger signal, activating the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in renal cells.[6][8]

-

Cytokine Production: Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their active forms.[6][8] Increased levels of other pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) are also observed.[5][8]

Experimental Protocols

Several protocols have been successfully employed to induce hyperuricemia in mice. The choice of protocol may depend on the desired severity and duration of hyperuricemia.

Protocol 1: Potassium Oxonate-Induced Hyperuricemia

This protocol induces a moderate and acute hyperuricemia.

Materials:

-

Potassium Oxonate (this compound)

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose sodium - CMC-Na)

-

Male C57BL/6J mice (or other suitable strain)

-

Gavage needles

Procedure:

-

Acclimatize mice for at least one week under standard laboratory conditions.

-

Prepare a suspension of potassium oxonate in the vehicle at the desired concentration (e.g., 250 mg/kg).[8]

-

Administer potassium oxonate to the mice via oral gavage daily for 7 consecutive days.[8]

-

A control group should receive the vehicle alone.

-

Monitor the health of the animals daily.

-

Collect blood samples at designated time points (e.g., day 7) for serum uric acid analysis.

Protocol 2: Potassium Oxonate and Adenine-Induced Hyperuricemia and Nephropathy

This protocol induces a more severe and stable hyperuricemia, often leading to kidney injury.

Materials:

-

Potassium Oxonate

-

Adenine

-

Vehicle (e.g., 0.5% CMC-Na)

-

Male C57BL/6J mice

-

Gavage needles

Procedure:

-

Acclimatize mice as described in Protocol 1.

-

Prepare a mixture of adenine and potassium oxonate in the vehicle. A commonly used dosage is 100 mg/kg adenine and 500 mg/kg potassium oxonate.[5]

-

Administer the mixture via oral gavage daily for a period of 1 to 3 weeks.[5][11]

-

A control group should receive the vehicle alone.

-

Monitor animal health, body weight, food, and water intake.

-

Collect blood and urine samples weekly for analysis of serum uric acid, creatinine, and blood urea nitrogen (BUN).[5]

-

At the end of the study, kidneys can be harvested for histological and molecular analysis.[5]

Protocol 3: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia

This protocol offers a rapid induction of hyperuricemia.

Materials:

-

Potassium Oxonate

-

Hypoxanthine

-

Vehicle (e.g., 0.9% physiological saline for intraperitoneal injection, 0.5% CMC-Na for oral gavage)

-

Male KM mice (or other suitable strain)

-

Gavage needles and syringes for injection

Procedure:

-

Acclimatize mice as previously described.

-

A model can be established by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 300 mg/kg) and oral gavage of hypoxanthine (e.g., 300 mg/kg) daily for 7 days.[6]

-

Administer hypoxanthine 1 hour before the potassium oxonate injection.[6]

-

The control group should receive the corresponding vehicles.

-

Monitor animals and collect samples as described in the previous protocols.

Data Presentation

The following tables summarize representative quantitative data from studies using these models.

Table 1: Serum Biomarkers in Potassium Oxonate and Adenine-Induced Hyperuricemic Mice

| Group | Serum Uric Acid (μmol/L) | Serum Creatinine (μmol/L) | Blood Urea Nitrogen (mmol/L) |

| Control | ~50 - 150 | ~15 - 30 | ~5 - 10 |

| PO + Adenine | > 200 | Significantly Increased | Significantly Increased |

Data are generalized from multiple sources.[5][11] PO: Potassium Oxonate.

Table 2: Changes in Renal Urate Transporter and Inflammatory Cytokine Expression

| Molecule | Change in Hyperuricemic Model |

| Urate Transporters | |

| URAT1 | Upregulated[8][9] |

| GLUT9 | Upregulated[8][9] |

| OAT1 | Downregulated[9][10] |

| ABCG2 | Downregulated[9][11] |

| Inflammatory Cytokines | |

| IL-1β | Upregulated[5][8] |

| TNF-α | Upregulated[5][8] |

| IL-6 | Upregulated[8] |

| Inflammasome Components | |

| NLRP3 | Upregulated[6][8] |

| Caspase-1 | Activated[6] |

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of this compound-induced hyperuricemia and inflammation.

Caption: General experimental workflow for inducing hyperuricemia in mice.

References

- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]

- 5. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Basis for Use of a Novel Compound in Hyperuricemia: Anti-Hyperuricemic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and uric acid lowering effects of Euodiae fructus on hyperuricemia and gout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress of treating hyperuricemia in rats and mice with traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]

Application Note: Quantification of Oxycinchophen using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific HPLC-MS/MS protocol for the quantification of oxycinchophen in biological matrices. This compound, a derivative of cinchophen, is a molecule of interest in pharmaceutical research. The described method utilizes a robust sample preparation procedure, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry operating in positive ion mode. This protocol provides the necessary parameters for accurate and precise quantification of this compound for research and drug development applications.

Introduction

This compound, chemically known as 3-hydroxy-2-phenylquinoline-4-carboxylic acid, has a molecular formula of C16H11NO3 and a molecular weight of 265.26 g/mol [1][2]. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the quantification of this compound using HPLC-MS/MS.

Experimental Protocol

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from plasma or serum samples.

Materials:

-

Oasis MAX SPE cartridges

-

Methanol (HPLC grade)

-

5% Metaphosphoric acid in 10% methanol

-

0.2% Formic acid in water (HPLC grade)

-

Internal Standard (IS) solution (e.g., a structurally similar quinoline carboxylic acid or a stable isotope-labeled this compound)

Procedure:

-

To 200 µL of plasma/serum sample, add 20 µL of internal standard solution.

-

Add 400 µL of 5% metaphosphoric acid in 10% methanol to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.

-

Load the supernatant from step 3 onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.2% formic acid in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC Conditions

Chromatographic separation is achieved using a C18 reverse-phase column.

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.2% Formic acid in Water |

| Mobile Phase B | Methanol |

| Gradient | See Table 1 |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 20 |

| 5.0 | 20 |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions for this compound and a Potential Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 266.07 | 222.08 | 0.1 | 30 | 25 |

| Internal Standard | TBD | TBD | TBD | TBD | TBD |

| To be determined based on the selected internal standard. |

The precursor ion for this compound ([M+H]+) is m/z 266.07. A plausible product ion resulting from the loss of CO2 (44 Da) from the carboxylic acid group would be m/z 222.08. These values should be optimized during method development.

Data Presentation

The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.99 |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |

| LQC | 3 | |||

| MQC | 50 | |||

| HQC | 800 |

Experimental Workflow Diagram

References

Application Notes and Protocols for Histopathological Staining of Oxycinchophen-Induced Liver Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxycinchophen, a derivative of cinchophen, was historically used for the treatment of gout. However, its use was largely discontinued due to a significant risk of severe hepatotoxicity. Understanding the histopathological changes associated with this compound-induced liver injury is crucial for toxicological studies and for the broader understanding of drug-induced liver injury (DILI). These application notes provide a comprehensive overview of the staining protocols and analytical methods used to characterize liver damage caused by compounds like this compound. The primary patterns of injury associated with cinchophen and its derivatives include hepatocellular necrosis and cholestatic hepatitis.[1][2]

Key Histopathological Features in DILI

Evaluation of a liver biopsy in suspected DILI involves a systematic assessment of various features. The most common histological patterns in DILI are acute and chronic hepatitis, acute and chronic cholestasis, and cholestatic hepatitis.[3][4] Key observations include:

-

Inflammation: Infiltration of inflammatory cells (e.g., lymphocytes, eosinophils) in the portal tracts and lobules.

-

Hepatocyte Injury: Swelling (ballooning degeneration), apoptosis (acidophil bodies), and necrosis (cell death). Necrosis can be zonal (e.g., centrilobular) or widespread.

-

Cholestasis: Accumulation of bile in hepatocytes and canaliculi, often visible as yellow-green pigment. This can be associated with bile duct injury.[5][6][7]

-

Fibrosis: Deposition of collagen and other extracellular matrix proteins, indicating chronic injury and repair. This can be assessed with specific stains.

-

Steatosis: Accumulation of fat droplets within hepatocytes (micro- or macrovesicular).

Experimental Workflow for Histopathological Analysis

The following diagram outlines the typical workflow for the histopathological assessment of liver tissue in a research setting.

References

- 1. acpjournals.org [acpjournals.org]

- 2. jcp.bmj.com [jcp.bmj.com]

- 3. researchgate.net [researchgate.net]

- 4. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-Induced Cholestatic Liver Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Drug-Induced Liver Injury: The Hepatic Pathologist’s Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gene Expression Analysis in Hepatocytes Treated with Oxycinchophen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxycinchophen, a derivative of cinchophen, belongs to the quinoline class of compounds. While specific data on this compound-induced hepatotoxicity is limited, cinchophen is a well-documented hepatotoxin known to cause idiosyncratic drug-induced liver injury (DILI). This document provides a comprehensive guide for investigating the effects of this compound on gene expression in hepatocytes. The protocols and data presented herein are based on established methodologies for studying DILI and the known effects of related quinoline compounds. The quantitative data provided is representative and intended for illustrative purposes to guide experimental design and data analysis.

Data Presentation: Representative Gene Expression Changes

The following tables summarize potential gene expression changes in hepatocytes following treatment with this compound, based on general mechanisms of idiosyncratic drug-induced liver injury, which often involve mitochondrial stress, endoplasmic reticulum (ER) stress, and inflammation.

Table 1: qRT-PCR Analysis of Key Genes Involved in Hepatotoxicity

| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) |

| HMOX1 | Heme Oxygenase 1 | Oxidative stress response | 3.5 |

| GSTA1 | Glutathione S-Transferase Alpha 1 | Detoxification | -2.8 |

| DDIT3 | DNA Damage Inducible Transcript 3 (CHOP) | ER stress, apoptosis | 4.2 |

| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | 2.5 |

| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic | -1.8 |

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | 5.1 |

| IL6 | Interleukin 6 | Pro-inflammatory cytokine | 4.7 |

| NFKBIA | NFKB Inhibitor Alpha | Inhibitor of NF-κB pathway | -3.0 |

Table 2: Representative RNA-Sequencing Data of Significantly Dysregulated Pathways

| Pathway Name | Representative Genes | Regulation | p-value |

| NRF2-mediated Oxidative Stress Response | HMOX1, NQO1, GCLM | Upregulated | <0.01 |

| Endoplasmic Reticulum Stress | DDIT3, HSPA5, XBP1 | Upregulated | <0.01 |

| Apoptosis Signaling | BAX, BCL2, CASP3 | Upregulated | <0.01 |

| NF-κB Signaling Pathway | TNF, IL6, RELA | Upregulated | <0.05 |

| Bile Acid Metabolism | CYP7A1, SLC10A1 | Downregulated | <0.05 |

| Mitochondrial Function | NDUFA1, SDHB, UQCRFS1 | Downregulated | <0.05 |

Experimental Protocols

Protocol 1: Primary Human Hepatocyte Culture and Treatment

-

Cell Culture:

-

Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.

-

Plate hepatocytes on collagen-coated 6-well plates at a density of 0.5 x 10^6 cells/well in Williams' E Medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 1 µM dexamethasone, and 1% insulin-transferrin-selenium.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Allow cells to attach and form a monolayer for 24-48 hours before treatment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 100 µM).

-

The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Replace the medium of the hepatocyte cultures with the medium containing this compound or vehicle control (0.1% DMSO).

-

Incubate for the desired time points (e.g., 6, 12, 24 hours).

-

Protocol 2: RNA Isolation and Quantification

-

Cell Lysis:

-

Aspirate the culture medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.

-

-

RNA Extraction:

-

Transfer the cell lysate to a microcentrifuge tube.

-

Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

-

RNA Precipitation:

-

Add 500 µL of isopropanol, mix, and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

-

RNA Resuspension:

-

Air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA in nuclease-free water.

-

-

Quantification and Quality Control:

-

Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.

-

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's protocol.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or ACTB), and the diluted cDNA.

-

Perform the qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

-

Normalize the expression of the target genes to the reference gene.

-

Protocol 4: RNA Sequencing (RNA-Seq)

-

Library Preparation:

-

Prepare RNA-seq libraries from high-quality total RNA (RNA Integrity Number > 8) using a stranded mRNA library preparation kit according to the manufacturer's instructions.

-

This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantify gene expression levels using tools such as HTSeq or Salmon.

-

Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

-

Conduct pathway enrichment analysis using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify significantly affected biological pathways.

-

Mandatory Visualizations

Caption: Experimental workflow for gene expression analysis.

Caption: Postulated NF-κB signaling pathway activation.

Application of Oxycinchophen in High-Throughput Screening Assays for Anti-Inflammatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxycinchophen, a derivative of the quinoline class of compounds, has been historically recognized for its antirheumatic and anti-inflammatory properties. While its clinical use has been limited due to safety concerns, its chemical scaffold remains of interest in the exploration of novel anti-inflammatory agents. High-throughput screening (HTS) offers a powerful platform to evaluate large libraries of compounds, including quinoline derivatives like this compound, for their potential to modulate key inflammatory pathways. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS assays targeting key mediators of inflammation, particularly the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action and Rationale for HTS

The primary anti-inflammatory mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[2]

Given that this compound belongs to a class of compounds known to possess anti-inflammatory properties, it is a relevant candidate for screening in HTS assays designed to identify inhibitors of the COX-2 pathway.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the central role of COX-2 in the production of pro-inflammatory prostaglandins.

Caption: Arachidonic Acid Cascade and the inhibitory action of this compound on COX-2.

High-Throughput Screening Protocol: Fluorometric COX-2 Inhibitor Assay

This protocol describes a fluorometric HTS assay to screen for inhibitors of COX-2. The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.

I. Materials and Reagents

-

Enzyme: Human recombinant COX-2

-

Substrate: Arachidonic Acid

-

Fluorogenic Probe: e.g., Ampliflu Red or a similar peroxidase substrate

-

Cofactor: Hematin

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

-

Positive Control: A known COX-2 inhibitor (e.g., Celecoxib)

-

Test Compound: this compound (dissolved in DMSO)

-

Plates: 384-well, black, flat-bottom plates

-

Plate Reader: Fluorometric plate reader with excitation/emission wavelengths appropriate for the chosen probe (e.g., ~535 nm Ex / ~587 nm Em for Ampliflu Red)

II. Experimental Workflow

The following diagram outlines the experimental workflow for the COX-2 inhibitor HTS assay.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Oxycinchophen in Long-Term Cell Culture Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using oxycinchophen in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: For long-term stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can be stored at -20°C for up to three months. To minimize freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the recommended starting concentration of this compound for cell culture experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment (cytotoxicity assay) to determine the appropriate concentration range for your specific cell line. This will help identify a concentration that elicits the desired biological effect without causing excessive cell death.

Q3: How often should I replace the cell culture medium containing this compound in a long-term experiment?

A3: The frequency of media changes depends on the metabolic rate of your specific cell line and the stability of this compound under your experimental conditions. A general recommendation for long-term cultures is to perform a 50% media change every 2-3 days. This helps to replenish nutrients and remove metabolic waste products. However, due to the lack of specific data on the degradation rate of this compound in cell culture media, it is crucial to replenish the compound at each media change to maintain a consistent concentration. For critical long-term experiments, it is advisable to empirically determine the stability of this compound under your specific conditions (see the Experimental Protocols section).

Q4: I am observing a decrease in the effect of this compound over time. What could be the cause?

A4: A diminishing effect of this compound in long-term experiments can be attributed to several factors:

-

Compound Degradation: this compound may degrade in the aqueous environment of the cell culture medium, especially at 37°C.

-

Cellular Metabolism: The cells themselves may metabolize the compound, reducing its effective concentration.

-

Development of Cellular Resistance: Prolonged exposure to a compound can sometimes lead to the selection of a resistant cell population.

To address this, ensure you are replenishing the compound with each media change. If the issue persists, consider increasing the frequency of media changes or re-evaluating the optimal compound concentration.

Q5: What are the potential signaling pathways affected by this compound?

A5: this compound has been utilized in studies investigating the antagonism of P-selectin and the inhibition of dihydroorotate dehydrogenase (DHODH). These represent two potential signaling pathways that may be modulated by this compound.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Precipitate forms when adding this compound stock solution to the media. | The final concentration of the organic solvent (e.g., DMSO) is too high. The solubility of this compound in the aqueous media is exceeded. | Ensure the final concentration of the organic solvent in the cell culture media is low (typically ≤ 0.1% v/v) to avoid solvent toxicity. Gently warm the media to 37°C and vortex or sonicate briefly to aid dissolution. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |

| High levels of cell death observed shortly after adding this compound. | The concentration of this compound is too high for the specific cell line. The cells are sensitive to the organic solvent used for the stock solution. | Perform a thorough dose-response experiment to determine the IC50 value and select a non-toxic working concentration. Include a vehicle control (media with the same final concentration of the organic solvent without this compound) in your experiments to assess solvent toxicity. |

| Inconsistent results between experiments. | Variability in stock solution preparation. Inconsistent timing of media and compound replenishment. Cell passage number and confluency differences. | Prepare a large batch of stock solution and aliquot for single use to ensure consistency. Adhere to a strict schedule for media changes and compound addition. Use cells within a consistent range of passage numbers and seed at a similar confluency for each experiment. |

| Cells are growing slowly or appear stressed, even at low this compound concentrations. | Long-term exposure to the compound, even at sub-lethal doses, may induce cellular stress. The compound may be affecting essential cellular metabolic pathways over time. | Closely monitor cell morphology and proliferation rates. Consider using a lower concentration of this compound or reducing the duration of the experiment if possible. Ensure the cell culture medium is adequately supplemented with essential nutrients. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of this compound Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Visualizations

Signaling Pathways